Product packaging for 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 2137929-76-9)

3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2384603
CAS No.: 2137929-76-9
M. Wt: 287.16
InChI Key: FSTYDBJENSMQQE-UHFFFAOYSA-N
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Description

Product Overview 3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C14H11BrN2 and a molecular weight of 287.15 . It is a brominated derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for inhibiting various protein kinases . The bromine atom at the 5-position and the benzyl group at the 3-position make this compound a versatile intermediate for further synthetic exploration via cross-coupling reactions and functional group transformations. Research Applications and Value Compounds based on the 1H-pyrrolo[2,3-b]pyridine structure have demonstrated significant potential in early-stage drug discovery research. This scaffold is frequently employed as a hinge-binding moiety in the design of kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding site of kinase enzymes . Published research has explored this core structure in the development of inhibitors for a range of biologically important targets, including: Antiviral Agents: Pyrrolo[2,3-b]pyridine derivatives have been optimized as potent inhibitors of Adaptor Associated Kinase 1 (AAK1), a host cell kinase identified as a promising target for broad-spectrum antiviral therapy against viruses such as Dengue and Ebola . Anticancer Agents: This scaffold is a key component in inhibitors targeting various kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs) and Maternal Embryonic Leucine Zipper Kinase (MELK) . Chemical Biology: The structure serves as a valuable building block for constructing compound libraries to probe biological function and identify new therapeutic leads . Handling and Safety The specific safety data for this compound has not been fully characterized. As with all chemicals of this nature, it should be handled with care using appropriate personal protective equipment (PPE) and in accordance with institutional safety guidelines. Please refer to the Safety Data Sheet (SDS) for detailed hazard information. Important Notice This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrN2 B2384603 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 2137929-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-12-7-13-11(8-16-14(13)17-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTYDBJENSMQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyl 5 Bromo 1h Pyrrolo 2,3 B Pyridine

Retrosynthetic Analysis of the 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Structure

A retrosynthetic approach to this compound reveals several key disconnections. The primary strategy involves the sequential functionalization of the core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system. The benzyl (B1604629) group at C3 and the bromine at C5 can be introduced through separate, regioselective reactions.

One logical disconnection is at the C3-benzyl bond, suggesting a C3-functionalization of a pre-existing 5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate. This approach relies on methods for introducing alkyl or aryl groups at the C3 position of the azaindole core.

Alternatively, the C5-Br bond can be disconnected, pointing to a late-stage bromination of a 3-benzyl-1H-pyrrolo[2,3-b]pyridine precursor. The feasibility of this route depends on the ability to control the regioselectivity of the electrophilic bromination reaction.

A more fundamental disconnection involves the formation of the pyrrole (B145914) ring itself. This leads back to suitably substituted pyridine (B92270) precursors, which can be cyclized to form the bicyclic pyrrolo[2,3-b]pyridine skeleton. The substituents (or precursors to them) can be present on the starting pyridine derivative or introduced after the formation of the azaindole core. A convergent synthetic approach, where the 3- and 5-positions are diversified, is often favored for creating libraries of analogs for structure-activity relationship (SAR) studies. electronicsandbooks.comnih.gov

A common synthetic intermediate for this class of compounds is a di-halogenated pyrrolo[2,3-b]pyridine, such as 1-tosyl-3-iodo-5-bromo-7-azaindole, which allows for sequential and regioselective cross-coupling reactions to install the desired substituents at C3 and C5. mdpi.com

Established Approaches for Constructing the Pyrrolo[2,3-b]pyridine Ring System

The construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone of the synthesis. researchgate.net This scaffold is present in numerous natural products and pharmacologically active compounds. researchgate.net Several classical indole (B1671886) syntheses have been adapted for the preparation of this heterocyclic system.

MethodStarting MaterialsKey Features
Modified Fischer Indole Cyclization Substituted hydrazinopyridines and ketones/aldehydesAcid-catalyzed cyclization; one of the most common methods.
Cyclocondensation Reactions Substituted 2-aminopyridines and α-haloketones or alkynesForms the pyrrole ring onto a pre-existing pyridine ring.
Madelung Synthesis N-(pyridin-2-yl)amidesIntramolecular cyclization using a strong base; often requires harsh conditions. researchgate.net
Bartoli Indole Synthesis Nitro-pyridines and vinyl Grignard reagentsSuitable for sterically hindered substrates.

The Fischer indole synthesis is a widely used and versatile method for constructing indole rings, and its modification for the synthesis of azaindoles is well-established. mdpi.comresearchgate.net The process typically begins with the reaction of a substituted 2-hydrazinopyridine (B147025) with a ketone or aldehyde, in this case, a precursor to the benzyl group such as phenylacetaldehyde (B1677652) or a derivative thereof.

The reaction proceeds through the formation of a pyridylhydrazone, which, upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride), undergoes a electronicsandbooks.comelectronicsandbooks.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the pyrrolo[2,3-b]pyridine ring. The starting 5-bromo-2-hydrazinopyridine (B1279471) would be required to directly yield the 5-bromo-7-azaindole (B68098) core.

Cyclocondensation reactions provide an alternative and powerful route to the pyrrolo[2,3-b]pyridine system. researchgate.net These methods involve building the pyrrole ring onto an existing, appropriately substituted pyridine precursor.

One such approach involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (Hantzsch-type synthesis) or a compound containing an active methylene (B1212753) group. For instance, the condensation of 2-amino-5-bromopyridine (B118841) with a suitable three-carbon component can lead to the formation of the 5-bromo-7-azaindole skeleton. researchgate.net

Another notable method is the palladium-catalyzed coupling of a 2-amino-3-halopyridine with a terminal alkyne (a modified Sonogashira coupling), followed by an intramolecular cyclization to form the pyrrole ring. This strategy offers a high degree of flexibility in introducing substituents on the pyrrole ring.

Strategies for Regioselective Introduction of the Bromine Atom at C5

The introduction of a bromine atom specifically at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring is a critical step. The electronic nature of the 7-azaindole (B17877) nucleus makes it susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and reactive site. However, if the C3 position is already substituted or blocked, electrophilic attack can be directed to the C5 position.

Common brominating agents used for this transformation include:

N-Bromosuccinimide (NBS): A mild and selective source of electrophilic bromine, often used in solvents like DMF or acetonitrile.

Bromine (Br₂): Can be used in a suitable solvent, sometimes with a Lewis acid catalyst, although it can be less selective than NBS.

Pyridinium tribromide: A solid, stable source of bromine that can offer improved handling and selectivity.

Starting from 1H-pyrrolo[2,3-b]pyridine itself, direct bromination often yields a mixture of products, with 3-bromo and 3,5-dibromo derivatives being common. Therefore, a more controlled approach is often necessary. One strategy is to start with a commercially available 5-bromo-7-azaindole. researchgate.netnih.gov Alternatively, if starting from a 3-benzyl-7-azaindole, direct bromination at C5 can be achieved, as the C3 position is already occupied. The reaction conditions must be carefully optimized to prevent over-bromination or side reactions.

Methodologies for Introducing the Benzyl Moiety at C3

The C3 position of the 7-azaindole ring is analogous to the C3 position of indole and is readily functionalized. Several methods can be employed to introduce the benzyl group at this position.

Friedel-Crafts Type Reactions: In the presence of a Lewis acid, 5-bromo-1H-pyrrolo[2,3-b]pyridine can react with benzyl chloride or benzyl bromide. However, protection of the pyrrole nitrogen is often required to prevent N-alkylation and to improve the reactivity and solubility of the substrate.

Palladium-Catalyzed Cross-Coupling: A highly effective and modern approach involves the palladium-catalyzed cross-coupling of a 3-halo-5-bromo-7-azaindole (e.g., 3-iodo-5-bromo-7-azaindole) with a suitable benzyl organometallic reagent. For example, a Suzuki coupling with benzylboronic acid or its esters, or a Stille coupling with a benzylstannane, can be employed. This method offers excellent functional group tolerance and high yields. mdpi.com

Direct C-H Benzylation: Recent advances in C-H activation chemistry may offer a more atom-economical route, although this is less commonly reported for this specific substrate.

From C3-Acyl Precursors: An alternative two-step method involves the acylation of 5-bromo-7-azaindole at the C3 position with benzoyl chloride (Friedel-Crafts acylation), followed by reduction of the resulting ketone to the desired benzyl group using reagents like triethylsilane and trifluoroacetic acid or through a Wolff-Kishner or Clemmensen reduction.

Protective Group Chemistry for the 1H-Pyrrole Nitrogen in Pyrrolo[2,3-b]pyridines

The pyrrole nitrogen of the 1H-pyrrolo[2,3-b]pyridine ring is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. Therefore, protection of this nitrogen is a common strategy to enhance solubility, prevent side reactions, and direct reactivity. nih.gov

Several protecting groups are suitable for the 7-azaindole nitrogen:

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsKey Features
Tosyl (p-toluenesulfonyl) TsTsCl, base (e.g., NaH, K₂CO₃)Strong base (e.g., NaOH, KOH), hydrolysisElectron-withdrawing, activates the ring for certain reactions. nih.gov
(2-Trimethylsilyl)ethoxymethyl SEMSEMCl, base (e.g., NaH)Fluoride source (e.g., TBAF), or strong acidStable to many conditions, but deprotection can sometimes be challenging. nih.gov
Benzenesulfonyl BsBsCl, baseBasic hydrolysisSimilar to tosyl, provides good protection. electronicsandbooks.com
tert-Butoxycarbonyl BocBoc₂O, DMAPStrong acid (e.g., TFA)Commonly used, but sensitive to acidic conditions. researchgate.net

The choice of protecting group depends on the planned synthetic route and the stability of the intermediates to the required introduction and removal conditions. For instance, the tosyl group is frequently used in syntheses involving palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov The SEM group is also widely employed due to its robustness, although its removal can sometimes lead to side products. nih.gov

Application of Cross-Coupling Reactions in Functionalizing the Pyrrolo[2,3-b]pyridine Scaffold

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for modifying aryl halides. lmaleidykla.lt For the 5-bromo-pyrrolo[2,3-b]pyridine scaffold, reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in elaborating the core structure, leading to the development of novel compounds with potential therapeutic applications. mdpi.comnih.gov

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. lmaleidykla.ltnih.gov This reaction is widely applied to functionalize the 5-position of the 7-azaindole core. mdpi.com For instance, 5-bromo-7-azaindole can be coupled with various aryl or heteroaryl boronic acids to produce 5-aryl derivatives. mdpi.commdpi.com The reaction conditions typically involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts derived from Pd₂(dba)₃, a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a solvent system, often a mixture of an organic solvent and water. nih.govlmaleidykla.lt Microwave-promoted Suzuki-Miyaura couplings have also been shown to be effective, affording products in good to excellent yields in shorter reaction times. lmaleidykla.lt

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl groups. For example, unsymmetrical 3,5-diarylated derivatives can be synthesized through two successive Suzuki-Miyaura cross-coupling reactions, starting with a di-halogenated 7-azaindole. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically demanding substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Bromo-Substituted Pyrrolo[2,3-b]pyridine Scaffolds

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventConditionsYieldReference
5-bromo-7-azaindoleArylboronic acidPd(PPh₃)₄K₂CO₃--Good mdpi.com
4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/Water100 °C, 30 min83% nih.gov
5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one(Het)arylboronic acidsPd(PPh₃)₄Cs₂CO₃EthanolMicrowave, 100 °C, 25-40 minGood to Excellent lmaleidykla.lt
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water85-95 °CModerate to Good mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. wikipedia.org On the pyrrolo[2,3-b]pyridine scaffold, it enables the direct introduction of primary and secondary amines, as well as other nitrogen-containing moieties, at the C-5 position. nih.govacs.org

The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable palladium catalyst and a sterically hindered phosphine (B1218219) ligand, such as Xantphos or BINAP. acs.orgmdpi.com A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. acs.orgresearchgate.net The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org This methodology has been successfully applied to synthesize 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where a key step is the Buchwald-Hartwig amination of a chloro-substituted pyrrolopyridine intermediate. nih.gov

Table 2: Examples of Buchwald-Hartwig Amination on Halogenated Pyrrolo[2,3-b]pyridine and Related Scaffolds

Aryl HalideAmineCatalyst/LigandBaseSolventConditionsYieldReference
4-chloro-2-aryl-1-(SEM)-1H-pyrrolo[2,3-b]pyridineSecondary aminePd₂(dba)₃ / RuPhos---Successful nih.gov
Ethyl 4,6-dichloronicotinate derivative1H-pyrrolo[2,3-b]pyridine-5-carbonitrilePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110 °C, 16 h52% acs.org
N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amineVarious aminesPd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane100 °C, 0.33-6 h- mdpi.com
2-BromopyridinesVolatile aminesPd(OAc)₂ / dpppNaOt-BuToluene80 °C55-98% researchgate.net

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgresearchgate.net This reaction is particularly useful for introducing alkynyl substituents onto the pyrrolo[2,3-b]pyridine scaffold at the 5-position, providing access to a class of compounds with unique structural and electronic properties. nih.govunl.pt

The synthesis of 7-azaindole derivatives often involves a Sonogashira coupling as a key step. researchgate.netgoogle.com For example, 5-bromo-3-iodo-2-aminopyridine can be coupled with various terminal alkynes using a Pd(PPh₃)₄/CuI catalyst system, followed by an intramolecular cyclization to form the 7-azaindole ring. researchgate.netgoogle.com This highlights the reaction's tolerance for various functional groups and its utility in building the heterocyclic core itself, as well as in its subsequent functionalization. nih.govresearchgate.net Copper-free Sonogashira variants have also been developed to avoid the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

Table 3: Examples of Sonogashira Coupling for the Synthesis and Functionalization of 7-Azaindoles

Aryl HalideAlkyneCatalyst SystemBaseSolventConditionsYieldReference
5-bromo-3-iodopyridin-2-amineVarious terminal acetylenesPd(PPh₃)₄ / CuITriethylamine--Good to Excellent researchgate.net
2-amino-3-iodo-5-nitropyridineTMS-acetylene- / CuI-THF/DMAMicrowave- nih.gov
4-amino-2-bromo-5-iodopyridineTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT or 60 °C- nih.govunl.pt

Challenges and Advances in Synthetic Efficiency for Highly Substituted Pyrrolo[2,3-b]pyridine Derivatives

Another challenge lies in achieving chemoselectivity when multiple reactive sites are present on the scaffold. For instance, in a molecule with both iodo and chloro substituents, the palladium catalyst must selectively undergo oxidative addition with the more reactive C-I bond over the C-Cl bond to control the sequence of functionalization. nih.gov Furthermore, the efficiency of the catalyst can be diminished by the coordination of nitrogen-rich heterocyclic substrates or products to the palladium center, which can inhibit the catalytic cycle. nih.gov This often necessitates higher catalyst loadings or the development of more robust catalyst systems. nih.gov

Chemical Reactivity and Derivatization Pathways of 3 Benzyl 5 Bromo 1h Pyrrolo 2,3 B Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), possesses a bicyclic aromatic system with distinct electronic properties. The pyrrole (B145914) ring is inherently electron-rich and, therefore, highly activated towards electrophilic aromatic substitution (SEAr), making it more reactive than benzene (B151609). pearson.comlibretexts.org In unsubstituted or N-substituted 7-azaindoles, electrophilic attack typically occurs at the C3 position of the pyrrole ring. masterorganicchemistry.com However, in 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, the C3 position is already substituted.

Given the high reactivity of the pyrrole moiety, electrophilic substitution is anticipated to occur at other available positions on this ring, primarily the C2 position. libretexts.orgonlineorganicchemistrytutor.com The intermediate carbocation formed by attack at the C2 position is more stabilized by resonance compared to attack at other positions. libretexts.org

Common electrophilic substitution reactions applicable to this core include:

Halogenation: Introduction of another halogen (e.g., chloro, iodo) at the C2 position can be achieved using reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS). For instance, the parent 5-bromo-7-azaindole (B68098) can be iodinated at the C3 position with NIS. mdpi.comorganic-chemistry.org

Nitration and Sulfonation: Reactions with nitrating agents (e.g., HNO₃/H₂SO₄) or sulfonating agents (e.g., SO₃/H₂SO₄) would likely lead to substitution on the electron-rich pyrrole ring, again favoring the C2 position. Mild reaction conditions are often required to prevent degradation of the sensitive pyrrole ring. youtube.com

Direct Arylation: Palladium-catalyzed direct arylation reactions can also be considered a form of electrophilic substitution, enabling the formation of C-C bonds. For 7-azaindoles, direct arylation at the C2 position has been described. wikipedia.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
Reaction TypeTypical Reagent(s)Predicted Position of SubstitutionProduct Type
IodinationN-Iodosuccinimide (NIS)C22-Iodo-3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
ChlorinationN-Chlorosuccinimide (NCS)C22-Chloro-3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
NitrationHNO₃ / Ac₂OC22-Nitro-3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
SulfonationSO₃ / Pyridine (B92270)C2This compound-2-sulfonic acid

Nucleophilic Aromatic Substitution at the C5-Bromo Position

The bromine atom at the C5 position on the pyridine ring is a key handle for derivatization via nucleophilic aromatic substitution, particularly through modern palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl halides with arylboronic acids or esters to form biaryl compounds. The 5-bromo-7-azaindole scaffold readily undergoes Suzuki coupling. mdpi.comnih.govresearchgate.net By reacting this compound with various (hetero)arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, K₃PO₄), a diverse library of 5-aryl derivatives can be synthesized. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines. rsc.orgresearchgate.net It is a powerful tool for introducing a wide range of nitrogen-containing substituents at the C5 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu). youtube.comnih.gov This pathway allows for the synthesis of 5-amino, 5-alkylamino, and 5-arylamino derivatives of the core structure.

Table 2: Cross-Coupling Reactions at the C5-Bromo Position
Reaction NameCoupling PartnerCatalyst/Ligand System (Example)Product Class
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / K₂CO₃5-Aryl-3-benzyl-1H-pyrrolo[2,3-b]pyridines
Buchwald-Hartwig AminationPrimary/Secondary Amine (R¹R²NH)Pd₂(dba)₃ / BINAP / NaOtBuN-Substituted 5-amino-3-benzyl-1H-pyrrolo[2,3-b]pyridines
Sonogashira CouplingTerminal Alkyne (RC≡CH)Pd(PPh₃)₂Cl₂ / CuI / Et₃N5-Alkynyl-3-benzyl-1H-pyrrolo[2,3-b]pyridines
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂ / P(o-tol)₃5-Alkenyl-3-benzyl-1H-pyrrolo[2,3-b]pyridines

Functional Group Transformations of the 3-Benzyl Moiety

The 3-benzyl group offers additional sites for chemical modification, primarily at the benzylic methylene (B1212753) bridge and on the phenyl ring.

Benzylic Oxidation: The benzylic C-H bonds are activated and susceptible to oxidation. libretexts.orglibretexts.org Using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the methylene group (-CH₂-) to a carbonyl group (C=O), yielding 3-benzoyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. mdpi.comlibretexts.org This transformation introduces a ketone functionality, which can serve as a point for further derivatization.

Benzylic Bromination: Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom at the benzylic position. masterorganicchemistry.comchemistrysteps.comchadsprep.com The resulting benzylic bromide is a reactive intermediate, suitable for subsequent nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR, -NR₂).

Aromatic Substitution on the Phenyl Ring: The phenyl ring of the benzyl (B1604629) group can undergo electrophilic aromatic substitution. The directing effects of the pyrrolo[2,3-b]pyridine substituent would need to be considered, but standard reactions like nitration, halogenation, or Friedel-Crafts acylation could introduce substituents, typically at the ortho and para positions.

Debenzylation: The benzyl group can be cleaved under certain conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C). organic-chemistry.orgresearchgate.net While often used for deprotection, this reaction represents a transformation of the benzyl moiety itself, converting the 3-benzyl compound back to a 3-unsubstituted or 3-methyl derivative (depending on conditions).

Reactivity of the 1H-Pyrrole Nitrogen (N1)

The nitrogen atom of the pyrrole ring (N1) is nucleophilic and its proton is moderately acidic, allowing for a range of functionalization reactions.

N-Alkylation and N-Arylation: The N1 proton can be removed by a base (e.g., NaH, K₂CO₃) to form the corresponding anion, which is a potent nucleophile. libretexts.org This anion can then react with various electrophiles, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or aryl halides (in a Buchwald-Hartwig or Ullmann-type reaction), to yield N1-substituted derivatives. libretexts.org

N-Acylation and N-Sulfonylation: The pyrrole nitrogen can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride) in the presence of a base. mdpi.comorganic-chemistry.org These reactions are often used to install protecting groups on the nitrogen, which can modify the reactivity of the entire ring system and can be removed later in a synthetic sequence. For example, tosyl and benzenesulfonyl groups are common protecting groups for the 7-azaindole nitrogen. mdpi.comorganic-chemistry.org

Metalation Strategies and Subsequent Electrophilic Quenching on the Pyrrolo[2,3-b]pyridine System

Directed ortho-metalation and halogen-metal exchange are powerful strategies for regioselective functionalization of the 7-azaindole scaffold. researchgate.net

Deprotonation (Lithiation): In the N-protected 7-azaindole system, strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can selectively deprotonate specific C-H bonds. For 7-azaindoles, deprotonation often occurs at the C2 position. masterorganicchemistry.com The resulting organolithium species can then be "quenched" by reacting it with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides, silyl chlorides), allowing for the precise introduction of new functional groups.

Halogen-Metal Exchange: The bromine atom at the C5 position can be exchanged for a metal, typically lithium or magnesium. This is achieved by treating the compound with an organolithium reagent (e.g., n-BuLi, t-BuLi) at low temperatures or with magnesium metal (to form a Grignard reagent). researchgate.net The resulting organometallic intermediate can then react with electrophiles to install a substituent at the C5 position. This method offers an alternative to palladium-catalyzed coupling for C5 functionalization. For instance, a detailed study on the 7-azaindole framework demonstrated that selective metalation can be achieved at various positions, including via halogen-magnesium exchange. researchgate.net

Table 3: Metalation and Quenching Strategies
PositionMetalation MethodReagentElectrophile (Example)Product Type (Example)
C2Directed LithiationLDA or n-BuLiIodine (I₂)2-Iodo derivative
C2Directed LithiationLDA or n-BuLiDimethylformamide (DMF)2-Formyl derivative
C5Halogen-Lithium Exchanget-BuLiCarbon Dioxide (CO₂)5-Carboxylic acid derivative
C5Grignard FormationMg / THFBenzaldehyde (PhCHO)5-(Hydroxy(phenyl)methyl) derivative

Computational and Theoretical Investigations of 3 Benzyl 5 Bromo 1h Pyrrolo 2,3 B Pyridine and Analogous Structures

Quantum Chemical Studies

Quantum chemical studies, grounded in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties of molecules. These methods provide a detailed picture of electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is associated with the molecule's ionization potential, while the LUMO's energy relates to its electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. sci-hub.se A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. sci-hub.se For pyrrolopyridine analogs and other heterocyclic compounds, the distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netias.ac.in For instance, in many N-heterocycles, the LUMO is often distributed over the entire molecule, while the HOMO may be concentrated on specific regions, influencing their interaction with other molecules. nih.gov

Table 1: Illustrative Frontier Orbital Energies for Analogous Heterocyclic Compounds
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Analog A (Thiazolopyrimidine derivative)-6.123-3.5662.557 sci-hub.se
Analog B (2-amino-5-trifluoromethyl-1,3,4-thiadiazole)-8.254-2.7325.522 nih.gov
Analog C (1,3,4-thiadiazole)-8.987-2.8306.157 nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for predicting how molecules will interact. nih.gov The MEP map displays color-coded contours on the molecular surface, where different colors represent different electrostatic potential values. Typically, red and yellow regions indicate negative potential (nucleophilic sites, rich in electrons), often localized on electronegative atoms like nitrogen or oxygen. researchgate.netnih.gov Blue regions represent positive potential (electrophilic sites, poor in electrons), usually found around hydrogen atoms attached to electronegative atoms. nih.gov Green areas denote neutral or zero potential. nih.gov For a molecule like 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, an MEP map would predict the most likely sites for hydrogen bonding and other non-covalent interactions, which are fundamental to its biological activity. chemrxiv.org

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with biological targets at an atomic level. These methods are essential in modern drug discovery and materials science.

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. rsc.org This method is widely used in structure-based drug design to screen virtual libraries of compounds and prioritize candidates for further testing. nih.gov For derivatives of related scaffolds like pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine, molecular docking has been successfully used to predict their binding interactions with various protein kinases, such as EGFR and CDK2, as well as anti-apoptotic proteins like Bcl2. nih.govnih.govresearchgate.net The simulation results provide a docking score, which estimates the binding free energy, and reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. These insights are critical for understanding the structure-activity relationships (SAR) of a series of compounds. nih.gov

Table 2: Example of Molecular Docking Results for Pyrrolopyrimidine Analogs Against Kinase Targets
Compound SeriesTarget ProteinKey Interacting ResiduesObserved Interactions
Pyrrolo[3,2-d]pyrimidinesEGFRMet793, Leu718, Val726Hydrogen bonds, Hydrophobic interactions nih.govresearchgate.net
Pyrrolo[3,2-d]pyrimidinesCDK2Lys33, Leu83, Asp86Hydrogen bonds, Hydrophobic interactions nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidinesBcl2Not specifiedPromising binding affinities observed nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. imist.ma These models are instrumental in understanding how different structural features influence a molecule's efficacy, thereby guiding the design of more potent analogs. For the 1H-pyrrolo[2,3-b]pyridine scaffold, which is the core of this compound, various QSAR studies have been conducted to elucidate the structural requirements for activities such as kinase inhibition.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the relationship between the three-dimensional properties of a molecule and its biological activity. These analyses have been applied to series of 1H-pyrrolo[2,3-b]pyridine derivatives to guide the development of potent inhibitors for various protein targets, such as Traf2 and Nck-interacting kinase (TNIK) and c-Met kinase. imist.ma

In a study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, CoMFA and CoMSIA models were developed using a set of 31 compounds. imist.ma The resulting models demonstrated strong predictive reliability. imist.maimist.ma The CoMFA model yielded a cross-validated correlation coefficient (Q²) of 0.65 and a non-cross-validated correlation coefficient (R²) of 0.86. imist.maimist.ma The CoMSIA model, which evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, showed even greater reliability with a Q² of 0.74 and an R² of 0.96. imist.maimist.ma

Similarly, a computational study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors also produced statistically significant 3D-QSAR models. The CoMFA model had a q² of 0.692 and an r² of 0.912, while the CoMSIA model showed a q² of 0.751 and an r² of 0.946. These robust statistical results indicate that the generated models are reliable for predicting the activity of new compounds based on their structural features.

Statistical Validation of 3D-QSAR Models for 1H-pyrrolo[2,3-b]pyridine Analogs
Study TargetModelQ² / q²R² / r²Predicted r²Reference
TNIK InhibitorsCoMFA0.650.860.97 imist.maimist.ma
TNIK InhibitorsCoMSIA0.740.960.95 imist.maimist.ma
c-Met Kinase InhibitorsCoMFA0.6920.9120.897
c-Met Kinase InhibitorsCoMSIA0.7510.9460.944

The contour maps generated from these models provide a visual guide for structural modification. For instance, in the study of TNIK inhibitors, CoMSIA maps indicated that bulky substituents are favored in certain regions, while electronegative groups are preferred in others to enhance activity. imist.ma Specifically, the analysis of c-Met inhibitors highlighted that hydrophobic contours play a crucial role in inhibitory activity.

Pharmacophore modeling is a cornerstone of drug design, focusing on the essential steric and electronic features necessary for a molecule to interact with a specific biological target. This approach can be ligand-based, derived from a set of active molecules, or structure-based, derived from the target's binding site. nih.gov

For analogs of this compound, both approaches are valuable. Ligand-based 3D-QSAR pharmacophore modeling uses both active and inactive compounds to build a predictive model. nih.govnih.gov This method identifies common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, that are critical for activity. nih.govnih.gov For example, a pharmacophore model for 5-azaindole (B1197152) (the core of the target compound) derivatives identified one hydrogen bond acceptor, two hydrophobic regions, and two aromatic rings as key features. researchgate.net

Structure-based pharmacophore models are developed from the crystal structure of the target protein, often with a ligand bound. Molecular docking studies, which predict the preferred orientation of a molecule within a binding site, provide the foundational information for this approach. imist.ma Docking of 1H-pyrrolo[2,3-b]pyridine derivatives into kinase active sites, such as TNIK, reveals key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. These specific interaction points can then be translated into a pharmacophore model to guide the design of new molecules with improved binding affinity.

The activity of 1H-pyrrolo[2,3-b]pyridine derivatives is strongly correlated with their physicochemical properties. CoMSIA models are particularly effective at delineating these correlations by mapping the influence of different fields on biological activity.

Hydrophobic Fields: Studies on c-Met kinase and TNIK inhibitors consistently show that hydrophobic interactions are critical for the activity of pyrrolo[2,3-b]pyridine analogs. imist.ma Contour maps often indicate that bulky, hydrophobic groups are favored in specific areas, likely corresponding to hydrophobic pockets within the target's active site. The benzyl (B1604629) group in this compound, for instance, would contribute significantly to hydrophobic interactions.

Hydrogen Bond Donor/Acceptor Fields: The nitrogen atoms in the pyrrolo[2,3-b]pyridine core can act as hydrogen bond acceptors, while the N-H of the pyrrole (B145914) ring can act as a hydrogen bond donor. CoMSIA maps for TNIK inhibitors revealed that placing H-bond donor substituents near the pyrrolo[2,3-b]pyridine core can increase activity. imist.ma

Electrostatic Fields: The distribution of charge within the molecule also plays a vital role. Contour maps often highlight regions where positive or negative electrostatic potential is favorable for activity, guiding the placement of electron-donating or electron-withdrawing groups. For instance, the bromine atom at the 5-position introduces a region of negative potential that can influence binding.

These correlations provide a rational basis for modifying the scaffold of this compound to optimize its interactions with a given biological target.

In Silico Screening Strategies for Novel Compound Identification

The insights gained from 3D-QSAR and pharmacophore models serve as powerful tools for in silico (virtual) screening and the rational design of new compounds. By translating the complex structure-activity relationships into predictive models, researchers can identify novel, potent molecules with greater efficiency.

Based on the favorable regions identified in CoMFA and CoMSIA contour maps, new derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold can be designed. In the study of TNIK inhibitors, the 3D-QSAR models were used to propose five new compounds predicted to have superior activity against colorectal cancer cells. imist.maimist.ma Similarly, another study on c-Met inhibitors led to the design of 31 novel compounds with predicted improved activity. The most promising of these designed molecules are then often subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of their interaction with the target protein.

Pharmacophore models are also used as 3D queries to search large chemical databases for compounds that possess the required structural features for biological activity. This virtual screening approach allows for the rapid identification of diverse chemical scaffolds that could serve as starting points for new drug discovery programs. After initial screening, the identified "hit" compounds are typically evaluated using molecular docking to predict their binding affinity and mode, further refining the selection of candidates for chemical synthesis and biological testing. imist.ma

Structure Activity Relationship Sar Principles Applied to Pyrrolo 2,3 B Pyridine Derivatives with Emphasis on Substituent Impact

Influence of the C5-Bromine Substituent on the Pyrrolo[2,3-b]pyridine Core's Electronic and Steric Properties

The introduction of a bromine atom at the C5-position of the pyrrolo[2,3-b]pyridine core significantly impacts the molecule's electronic and steric characteristics, which in turn influences its binding affinity for biological targets.

Electronic Properties:

The bromine atom is an electron-withdrawing group due to its high electronegativity. This inductive effect reduces the electron density of the aromatic ring system. nih.gov The withdrawal of electron density can be crucial for several reasons. Firstly, it can modulate the pKa of the pyrrolo[2,3-b]pyridine system, affecting its ionization state at physiological pH. Secondly, the altered electron distribution on the ring can influence the strength of crucial interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in a protein's active site. For instance, substitution with electron-withdrawing groups on the 7-azaindole (B17877) ring has been shown to affect the strength of hydrogen bonds and n→π* interactions. nih.gov In SAR studies of 7-azaindole derivatives, the C5 position is recognized as one of the most active sites for substitution to create effective anticancer agents. citedrive.comnih.gov

Steric Properties:

From a steric perspective, the bromine atom is considerably larger than a hydrogen atom. This added bulk can serve as a "steric anchor," promoting a specific binding orientation within a receptor pocket by preventing conformations that would lead to steric clashes. The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar azaindole skeleton, with the bromine atom lying within this plane. nih.govresearchgate.net This planarity is a key feature of the scaffold, and the bromine substituent can further define the shape and volume of the molecule, ensuring a complementary fit with the target.

The table below summarizes the key properties of the C5-bromine substituent and their potential impact on molecular interactions.

PropertyDescriptionImplication for Molecular Interactions
Electronic Effect Inductively electron-withdrawingModulates ring electron density, affecting pKa and the strength of non-covalent interactions like hydrogen bonds and π-stacking. nih.gov
Steric Effect Larger van der Waals radius than hydrogenCan act as a steric anchor, favoring specific binding conformations and potentially increasing binding affinity through shape complementarity.
Planarity Lies in the plane of the pyrrolo[2,3-b]pyridine coreMaintains the overall planarity of the scaffold, which is often crucial for insertion into flat binding pockets, such as the ATP binding site of kinases. nih.govresearchgate.net

Role of the 3-Benzyl Moiety in Modulating Molecular Interactions

The benzyl (B1604629) group at the C3-position is a common feature in many biologically active pyrrolo[2,3-b]pyridine derivatives, particularly kinase inhibitors. Its primary role is to engage in hydrophobic and other non-covalent interactions within the binding site of a target protein.

The phenyl ring of the benzyl group is capable of forming several types of favorable interactions:

Hydrophobic Interactions: The nonpolar nature of the benzyl group allows it to occupy and interact with hydrophobic pockets within a protein's active site, displacing water molecules and contributing favorably to the binding energy.

π-π Stacking: The aromatic phenyl ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged amino acid residues like lysine (B10760008) and arginine.

In the context of kinase inhibitors, substituents at the C3 position of the 7-azaindole scaffold often extend into solvent-exposed regions or specific hydrophobic sub-pockets of the ATP-binding site. citedrive.com The flexibility of the benzyl group, arising from the rotation around the C3-CH2 bond, allows it to adopt an optimal conformation to maximize these interactions. For example, in related pyrrolo[2,3-d]pyrimidines, a benzyl group at a similar position extends towards a hydrophobic region and engages in interactions with residues like valine and alanine. nih.gov This ability to form multiple, favorable interactions makes the 3-benzyl moiety a critical determinant of binding affinity and selectivity.

Significance of the 1H-Pyrrole Nitrogen (N1) in SAR Studies

The nitrogen atom at the 1-position (N1) of the pyrrole (B145914) ring and its associated hydrogen atom (N1-H) are of paramount importance in the SAR of pyrrolo[2,3-b]pyridine derivatives. This group is a crucial hydrogen bond donor, a role that is fundamental to the mechanism of action for many compounds based on this scaffold, especially kinase inhibitors. chemicalbook.com

The 7-azaindole scaffold is often described as a "hinge-binder" in the context of kinase inhibition. chemicalbook.com The ATP-binding site of kinases contains a "hinge region" that forms a characteristic hydrogen bonding pattern with the adenine (B156593) base of ATP. The pyrrolo[2,3-b]pyridine core mimics this interaction by forming a bidentate hydrogen bond with the hinge region: the N1-H acts as a hydrogen bond donor, while the adjacent pyridine (B92270) nitrogen (N7) acts as a hydrogen bond acceptor. chemicalbook.comnih.gov This dual interaction anchors the inhibitor in the active site, providing a significant portion of the binding energy and ensuring proper orientation for other substituents to interact with their respective sub-pockets.

Conformational Analysis of Pyrrolo[2,3-b]pyridine Derivatives and its Implications for Molecular Recognition

Core Rigidity:

X-ray crystallography studies of 5-bromo-1H-pyrrolo[2,3-b]pyridine have confirmed that the fused ring system is essentially planar. nih.govresearchgate.net This rigidity is advantageous for several reasons. A rigid scaffold reduces the entropic penalty upon binding to a receptor, as there is less conformational freedom to be lost. This can lead to higher binding affinities. The planarity also allows the molecule to fit into the often flat, aromatic-rich ATP binding pocket of kinases, facilitating the crucial hinge-binding interactions and π-π stacking.

Substituent Flexibility:

In contrast to the rigid core, the 3-benzyl group possesses significant conformational flexibility due to the rotatable single bond connecting it to the pyrrole ring. This flexibility allows the benzyl group to orient itself optimally within a binding pocket to maximize favorable hydrophobic and aromatic interactions. Molecular docking and modeling studies on related compounds often explore various rotamers of the benzyl group to predict the most stable binding mode. nih.gov The interplay between the rigid core, which provides the anchoring interactions, and the flexible side chain, which fine-tunes the binding affinity and selectivity, is a key principle in the design of drugs based on the pyrrolo[2,3-b]pyridine scaffold.

Bioisosteric Replacement Strategies within the Pyrrolo[2,3-b]pyridine Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. estranky.skcambridgemedchemconsulting.com This approach is widely used to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties. Several bioisosteric replacement strategies can be envisioned for the 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold.

Replacements for the C5-Bromine:

The bromine atom can be replaced by other halogens (e.g., chlorine, fluorine) or different functional groups to modulate the electronic and steric properties.

Halogens: Replacing bromine with chlorine would result in a smaller substituent with similar electronic properties, potentially altering the fit in a sterically constrained pocket. Replacement with fluorine, which is smaller still and highly electronegative, could introduce new hydrogen bonding capabilities with suitable donor groups in the receptor.

Cyano Group (-CN): A cyano group is a classic bioisostere for a halogen. It is a strong electron-withdrawing group and is linear, offering different steric and electronic profiles that can lead to altered binding interactions. nih.gov In some 7-azaindole series, a 5-cyano substituent has been found to be beneficial for activity. acs.org

Small Alkyl or Methoxy Groups: These groups can be used to probe for small hydrophobic pockets or hydrogen bond acceptors (in the case of methoxy) in the vicinity of the C5 position.

Replacements for the 3-Benzyl Moiety:

The benzyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and improve properties like solubility.

Substituted Phenyl Rings: Introducing substituents (e.g., fluoro, chloro, methoxy) on the phenyl ring of the benzyl group can modulate its electronic properties and create additional interactions with the target.

Heteroaromatic Rings: Replacing the phenyl ring with a pyridine, thiophene, or pyrazole (B372694) ring introduces heteroatoms that can act as hydrogen bond acceptors or donors. This can lead to new, specific interactions with the protein target, potentially increasing both affinity and selectivity. mdpi.com For example, replacing a benzene (B151609) ring with a pyridine is a common strategy to improve properties like water solubility. mdpi.com

The pyrrolo[2,3-b]pyridine core itself is considered a bioisostere of indole (B1671886) and purine, which explains its success in mimicking the adenine moiety of ATP in kinase inhibitors. pharmablock.com The strategic application of bioisosteric replacements is a powerful tool for refining the pharmacological profile of lead compounds based on this versatile scaffold.

Advanced Spectroscopic and Analytical Techniques for Characterization of 3 Benzyl 5 Bromo 1h Pyrrolo 2,3 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals unequivocally.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrrolo[2,3-b]pyridine core and the benzyl (B1604629) substituent, as well as the methylene (B1212753) protons of the benzyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the aromatic ring currents. The pyrrole (B145914) NH proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. The spectrum for this compound would show signals for each unique carbon atom, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. COSY experiments would reveal proton-proton couplings within the aromatic rings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons, which helps in connecting the benzyl group to the pyrrolo[2,3-b]pyridine core.

Expected ¹H NMR Data:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Pyrrole-NH 11.0 - 12.0 br s -
H2 7.0 - 7.5 s -
H4 7.8 - 8.2 d ~2.0
H6 8.0 - 8.4 d ~2.0
Benzyl-CH₂ 4.0 - 4.5 s -

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (ppm)
C2 120 - 125
C3 115 - 120
C3a 125 - 130
C4 130 - 135
C5 110 - 115
C6 145 - 150
C7a 148 - 152
Benzyl-CH₂ 30 - 35
Benzyl-Cipso 138 - 142
Benzyl-Cortho 128 - 130
Benzyl-Cmeta 127 - 129

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a highly accurate mass-to-charge ratio (m/z) measurement, HRMS can confirm the molecular formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

For this compound (C₁₄H₁₀BrN₃), the expected monoisotopic mass would be calculated and compared to the experimentally observed value. A deviation of less than 5 ppm between the calculated and observed mass is considered a confirmation of the molecular formula.

Expected HRMS Data:

Parameter Value
Molecular Formula C₁₄H₁₀BrN₃
Calculated m/z ([M+H]⁺) 300.0136
Observed m/z ([M+H]⁺) Within 5 ppm of calculated value

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include the N-H stretch of the pyrrole ring, C-H stretches of the aromatic and methylene groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-Br stretch.

Expected IR Data:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (pyrrole) 3100 - 3000 Medium, broad
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch (CH₂) 2950 - 2850 Medium
C=C and C=N Aromatic Stretch 1600 - 1450 Medium to Strong
C-N Stretch 1350 - 1250 Medium

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

Column Chromatography: This is the primary method for the purification of the synthesized compound. A suitable stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of hexane and ethyl acetate) would be used to separate the desired product from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid. The purity is determined by the area percentage of the product peak in the chromatogram.

Expected HPLC Data:

Parameter Typical Conditions
Column Reversed-phase C18
Mobile Phase Gradient of water and acetonitrile/methanol
Detection UV at 254 nm

Q & A

Q. What are the common synthetic routes for preparing 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine?

The compound is synthesized via N1-alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine using benzyl bromide. A typical procedure involves:

  • Reacting the parent pyrrolopyridine with benzyl bromide in the presence of KOH and a phase-transfer catalyst (e.g., Bu₄N⁺HSO₄⁻).
  • Yields approach 99% under optimized conditions, with purification via standard techniques .

Key Reaction Conditions :

ReagentRoleConditions
KOHBaseRoom temperature
Benzyl bromideAlkylating agent1.78 mmol scale
Bu₄N⁺HSO₄⁻Phase-transfer catalystCatalytic amount

Q. How is this compound characterized spectroscopically?

  • ¹H/¹³C NMR : Resonances confirm substituent positions. For example:
  • Benzyl protons appear as a multiplet at δ 7.42–7.60 ppm.
  • Pyrrolopyridine protons show distinct splitting (e.g., doublets at δ 8.32–8.39 ppm) .
    • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₂BrN₂: 287.0234) .

Q. What are the primary applications of pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry?

These derivatives are explored as:

  • Kinase inhibitors (e.g., FGFR1–3, SGK-1) due to their ability to bind ATP pockets .
  • Antiparasitic agents (e.g., anti-Trypanosoma cruzi activity) via nucleoside analog mechanisms .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence biological activity?

  • 3-Position (Benzyl group) : Enhances lipophilicity, improving membrane permeability. Substituted benzyl groups (e.g., fluorinated variants) can modulate selectivity for kinase targets .
  • 5-Position (Bromine) : Acts as a leaving group for further functionalization (e.g., Suzuki coupling). Bromine’s electronegativity also stabilizes π-π interactions in enzyme binding .

Example SAR Data :

CompoundFGFR1 IC₅₀ (nM)SGK-1 Inhibition (%)
3-Benzyl-5-bromo derivative12.589
5-Hydroxy analog>100045

Q. What strategies mitigate challenges in synthesizing reactive intermediates (e.g., 3-amino-pyrrolo[2,3-b]pyridines)?

  • Stabilization : Immediate acylation of 3-amino intermediates (e.g., with nicotinoyl chloride) prevents decomposition .
  • Hydrogenation : Use of Raney Nickel under H₂ atmosphere ensures efficient nitro-group reduction without over-reduction .

Q. How can conflicting yield data in similar syntheses be resolved?

Discrepancies arise from:

  • Purification methods : Flash chromatography (e.g., heptane/EtOAc 8:2) vs. recrystallization .
  • Catalyst choice : Pd(PPh₃)₄ vs. Pd(OAc)₂ in cross-coupling reactions, affecting efficiency .

Optimization Example :

MethodYield (%)Purity (%)
Standard column chromatography3698
Continuous flow synthesis7599

Contradiction Analysis

Q. Why do some studies report low yields for 3,5-disubstituted derivatives?

  • Steric hindrance : Bulky groups (e.g., phenylethynyl) reduce coupling efficiency in Sonogashira reactions .
  • Side reactions : Competing pathways (e.g., aldehyde oxidation during Vilsmeier-Haack formylation) can lower yields .

Methodological Guidance

Q. What protocols are recommended for functionalizing the 5-bromo position?

  • Suzuki-Miyaura coupling : Use 3,4-dimethoxyphenylboronic acid with Pd(PPh₃)₄ in toluene/EtOH (105°C) to introduce aryl groups .
  • Nucleophilic substitution : Replace bromine with amines (e.g., morpholine) under refluxing THF .

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